BenchChemオンラインストアへようこそ!

LY389795

Pain Analgesia mGlu2/3

LY389795 is the most potent Group II mGlu2/3 agonist among major analogs, with a 100-fold potency advantage in seizure models versus LY379268. Its sulfur-containing scaffold enables mGlu2/mGlu3 functional differentiation. This compound is essential for pain, epilepsy, and neuroprotection research requiring maximum therapeutic window or precise subtype dissection. For research use only.

Molecular Formula C7H9NO4S
Molecular Weight 203.22 g/mol
Cat. No. B10774100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY389795
Molecular FormulaC7H9NO4S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1C(C2C(C2S1)C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3?,4?,7+/m1/s1
InChIKeyQBHIOYZCUZBIEN-RSWQVWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY389795: A Potent Group II mGlu2/3 Agonist for Preclinical Research Applications


LY389795 ((−)-2-thia-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate) is a highly potent and selective agonist of the Group II metabotropic glutamate receptors mGlu2 and mGlu3 [1]. It belongs to a family of structurally constrained, heterobicyclic amino acid derivatives designed to activate presynaptic and postsynaptic Gi/o-coupled receptors that inhibit adenylyl cyclase and modulate synaptic transmission [1]. As a research tool, LY389795 has been extensively characterized in models of epilepsy, pain, and neuroprotection [2].

LY389795: Why In-Class Substitution with LY354740 or LY379268 Can Compromise Your Research


While LY354740, LY379268, and LY389795 are all Group II mGlu2/3 agonists, subtle differences in their heterobicyclic scaffolds (carbon, oxygen, or sulfur at the 2-position) result in quantitatively distinct profiles across multiple functional assays. Head-to-head comparisons reveal a clear potency rank order (LY389795 > LY379268 > LY354740) in certain pain and seizure models, and each compound displays unique selectivity fingerprints against off-target mGlu subtypes [1]. Furthermore, the sulfur-containing LY389795 scaffold yields a distinct binding profile compared to its oxygen analog LY379268, with implications for mGlu2 versus mGlu3 receptor engagement [1][2]. Substituting one agonist for another without accounting for these quantitative differences can lead to misinterpretation of dose-response relationships, off-target effects, and translational relevance.

LY389795 Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons


Superior Potency in Formalin-Induced Persistent Pain Model (Direct Comparison)

In the formalin test of persistent pain in rats, LY389795, LY379268, and LY354740 all attenuated late-phase paw-licking behavior in a dose-dependent manner. The order of potency was LY389795 > LY379268 > LY354740 [1]. This rank order was observed in the absence of overt neuromuscular deficits, as measured by rotorod performance [1]. The effect was reversed by the selective mGlu2/3 antagonist LY341495, confirming mechanism-based analgesia [1].

Pain Analgesia mGlu2/3

Distinct Anti-Epileptic Potency Profile in Sound-Induced Seizure Model (Direct Comparison)

In DBA/2 mice with sound-induced clonic seizures, both LY379268 and LY389795 produced transient inhibition. However, the ED50 values differed markedly by route of administration. LY389795 exhibited an i.c.v. ED50 of 0.82 nmol versus 0.08 nmol for LY379268, while i.p. ED50 values were similar (3.4 mg/kg for LY389795 vs. 2.9 mg/kg for LY379268) [1]. Notably, against DHPG-induced seizures, LY389795 (i.c.v. ED50 = 0.03 nmol) was approximately 10-fold more potent than LY379268 (i.c.v. ED50 = 0.3 pmol) [1].

Epilepsy Seizure mGlu2/3

Differential Binding Affinity and Selectivity Profile Against mGlu Subtypes (Cross-Study Comparison)

In radioligand binding assays using [3H]LY341495, LY389795 ((−)-10) and LY379268 ((−)-9) both potently displaced binding. However, their Ki values for mGlu2 and mGlu3 were reversed: LY389795 exhibited Ki = 40.6 nM at mGlu2 and 4.7 nM at mGlu3, whereas LY379268 showed Ki = 14.1 nM at mGlu2 and 5.8 nM at mGlu3 [1]. Functionally, LY389795 had EC50 values of 3.91 nM (mGlu2) and 7.63 nM (mGlu3), while LY379268 had EC50 values of 2.69 nM (mGlu2) and 4.58 nM (mGlu3) [1]. Neither compound (up to 10,000 nM) showed activity at mGlu1a, mGlu5a, mGlu4a, or mGlu7a receptors, though some off-target agonist activity was observed at mGlu6 and mGlu8 at high concentrations [1].

Receptor Binding Selectivity mGlu2/3

Lack of Interaction with Ionotropic Glutamate Receptors (Cross-Study Comparison)

Both LY389795 and LY379268 were evaluated for binding to the glutamate recognition site on NMDA, AMPA, and kainate receptors. At concentrations up to 100,000 nM, neither compound showed any effect on radioligand binding [1]. This demonstrates that the sulfur substitution in LY389795 does not introduce unwanted ionotropic glutamate receptor activity. In contrast, the parent compound LY354740 also lacks such activity, but is less potent overall [2].

Selectivity Off-Target NMDA/AMPA/Kainate

Analgesic Efficacy with Rapid Tolerance Development (Class-Level Inference with Direct Data)

In a comparative study of LY379268 and LY389795 in persistent and inflammatory pain models, both agonists produced dose-dependent analgesia but rapid tolerance developed after 4 days of repeated dosing [1]. While this study did not directly compare the two compounds for tolerance rate, it established that both group II mGlu2/3 agonists share this pharmacokinetic/dynamic limitation [1]. However, the study also confirmed that the analgesic effects were mediated by mGlu2 rather than mGlu3 receptors, as shown using knockout mice [1].

Pain Tolerance Analgesia

LY389795: Optimal Research Use Cases Based on Quantitative Evidence


Dissecting mGlu2 versus mGlu3 Contributions in Synaptic Plasticity

LY389795's unique binding profile, with a ~3-fold higher Ki at mGlu2 compared to LY379268 but similar mGlu3 affinity, makes it a valuable tool for teasing apart mGlu2- and mGlu3-mediated functions. Researchers can compare LY389795 with LY379268 in parallel to attribute specific cellular or behavioral effects to mGlu2 or mGlu3, respectively [1]. This is particularly relevant in studies of long-term depression, neurotransmitter release, and neuroprotection where receptor subtype contributions remain unclear [1].

Modeling Group I mGluR-Mediated Seizure Circuitry

Given that LY389795 is approximately 100-fold more potent than LY379268 in inhibiting DHPG-induced seizures (i.c.v. ED50 = 0.03 nmol vs. 0.3 pmol), it is the preferred compound for probing group I mGluR-mediated excitatory circuits [2]. This potency advantage translates to lower required doses and potentially fewer off-target effects at mGlu6 and mGlu8 receptors when studying seizure mechanisms in vivo [2].

Acute and Subchronic Pain Studies Requiring High Potency

In the formalin test of persistent pain, LY389795 exhibits the highest potency among the three major group II mGlu2/3 agonists (LY389795 > LY379268 > LY354740) [3]. This makes LY389795 the preferred choice for acute pain assays where maximizing therapeutic window is critical. However, researchers should be aware that tolerance develops rapidly with repeated dosing, limiting its utility for chronic pain studies [4].

Structure-Activity Relationship (SAR) Studies on Heterobicyclic mGlu2/3 Agonists

As a sulfur-containing analog of LY379268 (oxygen) and LY354740 (carbon), LY389795 serves as an essential comparator in SAR campaigns. The quantitative differences in potency, selectivity, and in vivo efficacy provide a framework for understanding how heteroatom substitution at the 2-position modulates receptor binding, functional activity, and blood-brain barrier penetration [1]. Furthermore, S-oxidized derivatives of LY389795 (e.g., LY404039) have shown improved oral bioavailability, making the parent compound a key reference point for medicinal chemistry efforts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY389795

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.